Diethyl 2,2,3-trimethylpentanedioate
Description
Diethyl 2,2,3-trimethylpentanedioate is a branched ester derived from pentanedioic acid (glutaric acid) with three methyl substituents at positions 2, 2, and 3, and ethyl ester groups. This structural complexity distinguishes it from simpler glutaric acid derivatives. Its applications may include use as a plasticizer, solvent, or intermediate in organic synthesis, depending on its stability and steric effects .
Properties
CAS No. |
90016-18-5 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
diethyl 2,2,3-trimethylpentanedioate |
InChI |
InChI=1S/C12H22O4/c1-6-15-10(13)8-9(3)12(4,5)11(14)16-7-2/h9H,6-8H2,1-5H3 |
InChI Key |
NAKKGJBGZHZQGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)C(C)(C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,2,3-trimethylpentanedioate can be synthesized through the esterification of 2,2,3-trimethylpentanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of catalysts such as p-toluenesulfonic acid or ion-exchange resins can also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2,3-trimethylpentanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, it can hydrolyze to form 2,2,3-trimethylpentanedioic acid and ethanol.
Reduction: It can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed with hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Reduction: Carried out with LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Hydrolysis: Produces 2,2,3-trimethylpentanedioic acid and ethanol.
Reduction: Yields the corresponding diol.
Substitution: Results in the formation of substituted esters depending on the nucleophile used.
Scientific Research Applications
Diethyl 2,2,3-trimethylpentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of prodrugs that can be metabolized into active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and resins due to its ester functionality, which can undergo polymerization reactions.
Mechanism of Action
The mechanism of action of diethyl 2,2,3-trimethylpentanedioate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester groups. This can lead to various transformations depending on the reagents and conditions used. In biological systems, its esters can be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following compounds are structurally or functionally related to diethyl 2,2,3-trimethylpentanedioate:
| Compound Name | Structure Features | Key Differences |
|---|---|---|
| Diethyl glutarate | Linear pentanedioic acid diethyl ester | No methyl substituents; linear backbone |
| Diethyl 2-methylpentanedioate | Single methyl group at position 2 | Less steric hindrance |
| 2,4-Pentanedione | Diketone (two ketone groups) | Oxo groups instead of ester moieties |
| 2,2,4-Trimethylpentane | Branched alkane (iso-octane) | Hydrocarbon without ester functionality |
Key Insights :
Physicochemical Properties
Notes:
- The branched structure of this compound may lower its surface tension compared to linear diesters, akin to how 2,2,4-trimethylpentane (iso-octane) exhibits lower surface tension than straight-chain alkanes .
- Increased methyl substitution likely enhances thermal stability but reduces solubility in polar solvents .
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